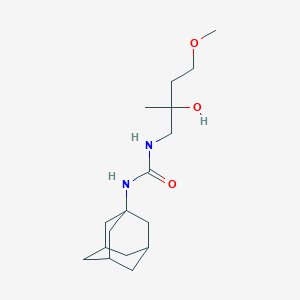
Methyl 4-(2-fluoroethoxy)benzoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Mesomorphic Properties
Synthesis and Mesomorphic Properties of Chiral Series : Methyl 4-(2-fluoroethoxy)benzoate derivatives, specifically difluoro substituted benzoate derivatives, have been studied for their rich polymesomorphic sequences and anticlinic properties. Research demonstrates that short-chain members exhibit various smectic phases, while longer chain members show only TGB and SmC* phases. The mesomorphic properties were analyzed using a variety of techniques, including optical microscopy, DSC, X-ray diffraction, and electro-optical studies. The impact of fluorine atoms on these mesomorphic sequences has been a significant area of investigation (Cruz et al., 2001).
Effect of Lateral Substituents on Mesomorphic Properties : In a similar vein, the synthesis of side-chain liquid crystalline polysiloxanes containing benzoate or fluoro-substituted benzoate mesogenic side groups has been studied. The research focuses on how spacer length and lateral substituent impact the mesomorphic properties of these polymers. This study is crucial for understanding the formation of mesophases in polymer systems (Hsu et al., 1997).
Synthesis and Structural Analysis
Synthesis and Crystal Structure Studies : Methyl 4-(2-fluoroethoxy)benzoate and related compounds have been synthesized and structurally analyzed using various techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies aim to understand the molecular structure and physicochemical properties of these compounds. Density functional theory (DFT) has also been utilized to further investigate their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Photopolymerization Studies : Investigations into the photopolymerization of various benzoate ester derivatives, including 4-fluoro-, 4-trifluoromethyl-, and others, have been carried out. These studies are vital for understanding the reactivities of these compounds in photocure applications, particularly in the context of their potential use in thin-film and coating applications (Avci et al., 1996).
Fluorinated Compounds Applications
- Fluorinated Analogs for Biochemical Research : The use of fluorinated analogs of methyl 4-(2-fluoroethoxy)benzoate for biochemical research, especially in understanding the transformation processes in organic chemistry and biochemistry, has been a focus area. Studies involving the use of fluorinated analogs can provide insights into the mechanisms of certain biochemical transformations (Genthner et al., 1989).
Mecanismo De Acción
Mode of Action
It is known that the compound contains a fluorine atom, which can form strong bonds with proteins and other biological molecules, potentially altering their function .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, such as those involved in bacterial cell division
Result of Action
The molecular and cellular effects of Methyl 4-(2-fluoroethoxy)benzoate’s action are currently unknown
Propiedades
IUPAC Name |
methyl 4-(2-fluoroethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODIHNQWZAHXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-fluoroethoxy)benzoate | |
CAS RN |
132838-34-7 | |
| Record name | methyl 4-(2-fluoroethoxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

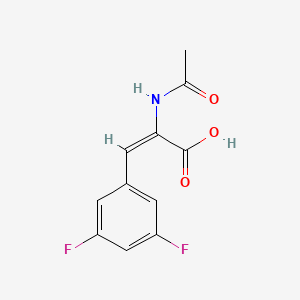

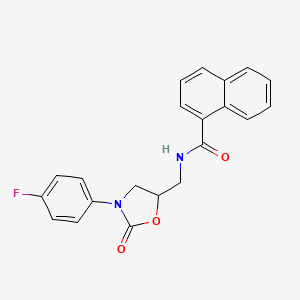
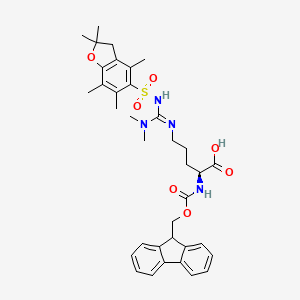

![1-(4-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2841485.png)

![2-Chloro-6-ethyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-4-carboxamide](/img/structure/B2841487.png)
![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2841488.png)
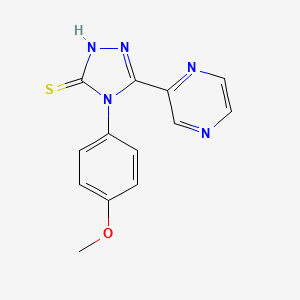
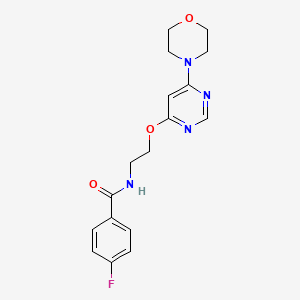

![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2841496.png)
